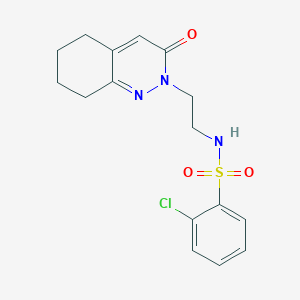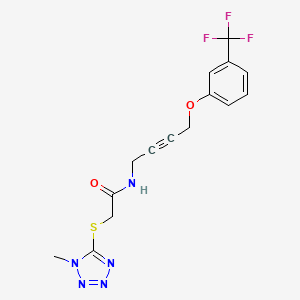
2-chloro-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzenesulfonamide is a complex organic compound that incorporates both sulfonamide and tetrahydrocinnolin moieties. This compound is notable for its potential biological activities and applications in various research fields, including chemistry, biology, and medicine. It features a multi-ring structure that provides unique properties and reactivities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the formation of 3-oxo-5,6,7,8-tetrahydrocinnoline, which is then linked to a benzenesulfonamide group through appropriate intermediates. Key reagents include chloroacetic acid, aniline derivatives, and sulfonamide sources. Reaction conditions often necessitate the use of catalysts, controlled temperatures, and specific solvents to optimize yield and purity.
Industrial Production Methods: Industrial-scale production mirrors laboratory synthesis but employs large-scale reactors and more stringent controls. Automation of reagent addition, temperature management, and purification steps are crucial to achieving high-throughput and consistent product quality. Analytical methods like High-Performance Liquid Chromatography (HPLC) are employed to monitor the process and ensure adherence to specifications.
Chemical Reactions Analysis
Types of Reactions: 2-chloro-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzenesulfonamide can undergo various chemical transformations, including:
Oxidation: Introduction of oxygen functionalities, often using reagents like hydrogen peroxide or permanganates.
Reduction: Removal of oxygen functionalities or addition of hydrogen, using agents such as sodium borohydride.
Substitution Reactions: Where functional groups are replaced by others, facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic reagents like halides or amines.
Major Products: The primary products depend on the specific reaction pathway chosen, resulting in derivatives with modified functional groups that can be used for further applications or studies.
Scientific Research Applications
Chemistry: Utilized in synthetic organic chemistry as a precursor or intermediate for more complex molecules.
Biology: Investigated for its biological activities, including potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for drug development, particularly in creating compounds with targeted biological effects.
Industry: Applied in the formulation of advanced materials or specialty chemicals with specific functional properties.
Mechanism of Action
The biological activity of 2-chloro-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzenesulfonamide is often linked to its ability to interact with various molecular targets within cells. The sulfonamide group can bind to protein active sites, inhibiting enzyme activity, while the cinnoline ring structure may intercalate with DNA, affecting transcription and replication processes. Pathways involved may include oxidative stress responses, signaling cascades, or metabolic alterations.
Comparison with Similar Compounds
Comparing 2-chloro-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzenesulfonamide with other compounds reveals its unique blend of chemical groups:
Sulfonamides: Generally known for their antimicrobial properties.
Cinnolines: Studied for their biological activities in various contexts.
Similar compounds might include:
2-chloro-N-(2-(3-oxo-5,6,7,8-tetrahydroquinolin-2(3H)-yl)ethyl)benzenesulfonamide
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-4-methylbenzenesulfonamide
Each compound possesses unique properties, but the incorporation of both the sulfonamide and tetrahydrocinnolin moieties in this compound lends it distinct chemical and biological characteristics.
Properties
IUPAC Name |
2-chloro-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S/c17-13-6-2-4-8-15(13)24(22,23)18-9-10-20-16(21)11-12-5-1-3-7-14(12)19-20/h2,4,6,8,11,18H,1,3,5,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSYPFZXQNUQAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CCNS(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2768620.png)
![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B2768621.png)
![N-[2-methyl-2-(thiophen-3-yl)propyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2768622.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-methoxynaphthalene-2-carboxamide](/img/structure/B2768627.png)
![3-(benzyloxy)bicyclo[3.2.0]heptan-6-ol](/img/structure/B2768628.png)
![N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-phenoxyacetamide](/img/structure/B2768629.png)
![2-(4-chlorophenyl)-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2768631.png)
![5-[(Dimethylamino)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2768632.png)

![2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2768636.png)
![3-(3,4-dimethoxyphenyl)-2-((pyridin-2-ylmethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2768640.png)
![4-[2-(3-Hydroxyphenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2768641.png)
![N'-(4-ethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B2768642.png)
